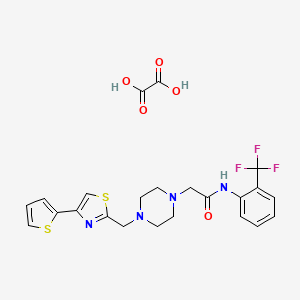
2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate is a useful research compound. Its molecular formula is C23H23F3N4O5S2 and its molecular weight is 556.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate is a complex organic molecule notable for its intricate structure, which includes a thiazole ring, thiophene ring, and piperazine moiety. This article examines its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F₃N₃O₂S₂, with a molecular weight of approximately 530.6 g/mol. Its structural components are crucial for its biological activity, as they facilitate interactions with various biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in the context of cancer therapy. The unique combination of heterocyclic rings in its structure is believed to enhance its efficacy against certain cancer cell lines.
Research suggests that this compound may influence several signaling pathways involved in apoptosis and cell proliferation. It is hypothesized that the compound interacts with specific receptors or enzymes linked to disease pathways, although further studies are necessary to elucidate these interactions fully.
In Vitro Studies
Several in vitro studies have been conducted to assess the anticancer activity of this compound. For instance:
- Cell Line Testing : The compound has shown promising results against various cancer cell lines, indicating potential cytotoxic effects.
- HCT-116 Colon Carcinoma : IC₅₀ values suggest moderate to high activity.
- T47D Human Breast Cancer : Demonstrated significant inhibition at specific concentrations.
| Cell Line | IC₅₀ Value (µM) | Activity Level |
|---|---|---|
| HCT-116 | 6.2 | Moderate |
| T47D | 27.3 | Significant |
Binding Affinity Studies
Binding affinity studies have indicated that the compound may interact with various biological targets, enhancing its potential as a therapeutic agent. These studies are essential for understanding the compound's mechanism of action and optimizing its structure for improved efficacy.
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other biologically active molecules. Below is a comparison table highlighting these compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Aminothiazole | C₇H₈N₂S | Simple thiazole derivative |
| Thiophene-2-carboxylic acid | C₈H₇O₂S | Contains a carboxylic acid functional group |
| 1-Benzylpiperazine | C₁₁H₁₄N₂ | A piperazine derivative without heterocycles |
| N-Methylpiperazine | C₇H₁₄N₂ | A simple piperazine derivative |
The integration of thiazole, thiophene, and piperazine in the target compound distinguishes it from simpler analogs, potentially conferring unique biological activities and properties.
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Applications : A study published in Pharmacology Research demonstrated that derivatives similar to this compound exhibited significant anticancer properties through modulation of apoptotic pathways.
- Antimicrobial Activity : Another investigation indicated possible antimicrobial effects against various pathogens, suggesting broader applications beyond oncology.
Properties
IUPAC Name |
oxalic acid;2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4OS2.C2H2O4/c22-21(23,24)15-4-1-2-5-16(15)25-19(29)12-27-7-9-28(10-8-27)13-20-26-17(14-31-20)18-6-3-11-30-18;3-1(4)2(5)6/h1-6,11,14H,7-10,12-13H2,(H,25,29);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIHDCLYPPAVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)CC(=O)NC4=CC=CC=C4C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














